molecular formula C8H7ClO2 B1347271 2-Chloro-5-methylbenzoic acid CAS No. 6342-60-5

2-Chloro-5-methylbenzoic acid

Cat. No. B1347271
CAS RN: 6342-60-5
M. Wt: 170.59 g/mol
InChI Key: LEBWXJZAWTVKFL-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Characterization

Photocatalytic Applications

Investigations into photocatalytic degradation revealed the effectiveness of ZnO–SnO2/nano clinoptilolite systems in degrading aqueous mixtures of organic pollutants, including 4-methylbenzoic acid/2-chloro-5-nitrobenzoic acid. This study underscores the potential of 2-Chloro-5-methylbenzoic acid in environmental remediation, highlighting optimized conditions for photocatalyst concentration, pH, and pollutant concentration for efficient degradation (Zahra Khodami & Alireza Nezamzadeh-Ejhieh, 2015).

Chemical Synthesis Techniques

Efficient synthetic routes to produce 2-Chloro-5-methylbenzoic acid and its derivatives have been developed, offering scalable solutions for the chemical industry. One study demonstrates two methods: nucleophilic aromatic substitution and carbonylation, showcasing the versatility of this compound in organic synthesis. These methods allow for the preparation of kilogram quantities, illustrating its industrial applicability (A. Daniewski, Wen Liu, Kurt Püntener, & M. Scalone, 2002).

Crystal Structure Analysis

The crystal structures of chloro and methyl ortho-benzoic acids, including their co-crystal, were studied to understand the similarities and differences in molecular packing. This research contributes to the field of crystal engineering, providing insights into how substitutions influence crystal packing and stability. The findings have implications for designing materials with desired properties (M. Polito et al., 2008).

Antitumor Properties

Research into the cytotoxic properties of compounds derived from 2-Chloro-5-methylbenzoic acid, like the synthesis of a mononuclear silver(I) complex, revealed promising antitumor activity. This complex showed high cytotoxicity against both normal and carcinoma cells, suggesting potential therapeutic applications (Nong Wang & Qi Shi, 2011).

Future Directions

There are no specific future directions mentioned for 2-Chloro-5-methylbenzoic acid in the available resources11.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

2-chloro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBWXJZAWTVKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286591
Record name 2-CHLORO-5-METHYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methylbenzoic acid

CAS RN

6342-60-5
Record name 2-Chloro-5-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6342-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 46623
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6342-60-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46623
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-CHLORO-5-METHYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Yanez - 1963 - vtechworks.lib.vt.edu
… (0.112) mole of 2-chloro-5methylbenzoic acid and 20.9 g. (0.112 mole) of phosphorus pentachloride was placed in a 100 ml~ round bottom flask fitted. wit~h a reflux condenser …
Number of citations: 0 vtechworks.lib.vt.edu
GM Hoop, JM Tedder - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… 2-Chloro-3- proved to be twice as strong as 2-chloro-5-methylbenzoic acid and slightly stronger than o-chlorobenzoic acid, in accord with the concept of inhibition of mesomerism by …
Number of citations: 0 pubs.rsc.org
P Jacquignon, O Périn-Roussel - Journal of the Chemical Society …, 1973 - pubs.rsc.org
… For example, compound (XI) was obtained by reaction of 2-chloro-5-methylbenzoic acid and Nphenyl-2-naphthylamine via 12-(2-chloro-5-methylphenyl)benz[a]acridine (XXV) , but …
Number of citations: 2 pubs.rsc.org
L Sandilands - 1980 - macsphere.mcmaster.ca
… 2-Chloro-5-methylbenzoic acid is an off-white crystalline solid, while its methyl ester is a color less high boiling liquid. The spectral identification of these com pounds is relatively …
Number of citations: 0 macsphere.mcmaster.ca
D T. Pournara, A Durner, E Kritsi… - …, 2020 - Wiley Online Library
… Coupling of 1 with 2-chloro-5-methylbenzoic acid in the presence of 1-ethyl-3-(3-(… Amine 48 was then coupled with 2-chloro-5-methylbenzoic acid using EDC hydrochloride …
IA Sedov, TM Salikov, DR Khaibrakhmanova… - Journal of Solution …, 2018 - Springer
Experimental infinite dilution activity coefficients, gas-to-liquid partition coefficients, and molar solubility data have been measured for numerous organic solutes dissolved in propyl …
Number of citations: 19 link.springer.com
DA Wacker, JG Varnes, SE Malmstrom… - Journal of medicinal …, 2007 - ACS Publications
… To N-(tert-butoxycarbonyl)-(±)-7-chloro-10-hydroxy-1,3,4,10b-tetrahydropyrazino[2,1-a]isoindol-6(2H)-one (1.0 g, 2.96 mmol) [prepared from (a) 2-chloro-5-methylbenzoic acid …
Number of citations: 40 pubs.acs.org
DL Fishel - 1959 - search.proquest.com
… The possible isomeric deamination products, 2-chloro-5-methylbenzoic acid and 5- … reaction of 2-chloro-5-methylterephthalic acid is therefore 4-amino-2-chloro-5-methylbenzoic acid. …
Number of citations: 3 search.proquest.com

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